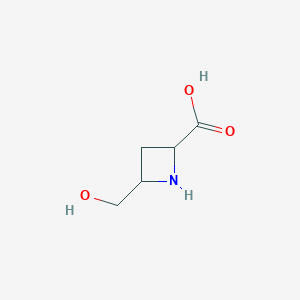

4-(Hydroxymethyl)azetidine-2-carboxylic acid

Cat. No. B8273712

M. Wt: 131.13 g/mol

InChI Key: ZKORKMCEVCKOFV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04990504

Procedure details

179 mg (0.575 mmol) of N-benzyl-4-(hydroxymethyl)azetidine-2-carboxylic acid benzyl ester and 60 mg of 20% Pd(OH)2 /C (containing 31% of water) in 30 ml of methanol are hydrogenated in a Parr shaker under 4 atm of hydrogen for 3.5 h. The catalyst is filtered off through a double paper filter and washed with methanol, the solution evaporated, and the residue chromatographed on silica gel (isopropanol/water/conc. NH3 14:5:1) to yield, after evaporation and drying i.v., 53.6 mg (71%) of 4-(hydroxymethyl)azetidine-2-carboxylic acid as a colorless solid. 1H NMR (D2O): δ 4.71 (t, 1H, J=9), 4.56 (m, 1H), 3.80 (m, 2H), 2.81 (dt, 1H, J=12 (d), 9.5 (t)), 2.43 (dt, 1H, J=12.5 (d), 8.5 (t)). IR (nujol): 3239, 3146, 2589, 2438, 1620, 1565, 1410, 1327, 1302, 1188, 1099, 1038, 999, 885, 828, 758, 725 cm-1.

Name

N-benzyl-4-(hydroxymethyl)azetidine-2-carboxylic acid benzyl ester

Quantity

179 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([O:8][C:9]([CH:11]1[CH2:14][CH:13]([CH2:15][OH:16])[N:12]1CC1C=CC=CC=1)=[O:10])C1C=CC=CC=1.O.[H][H]>CO.[OH-].[OH-].[Pd+2]>[OH:16][CH2:15][CH:13]1[NH:12][CH:11]([C:9]([OH:10])=[O:8])[CH2:14]1 |f:4.5.6|

|

Inputs

Step One

|

Name

|

N-benzyl-4-(hydroxymethyl)azetidine-2-carboxylic acid benzyl ester

|

|

Quantity

|

179 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC(=O)C1N(C(C1)CO)CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

60 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[OH-].[Pd+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The catalyst is filtered off through a double paper

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue chromatographed on silica gel (isopropanol/water/conc. NH3 14:5:1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying i.v

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCC1CC(N1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |